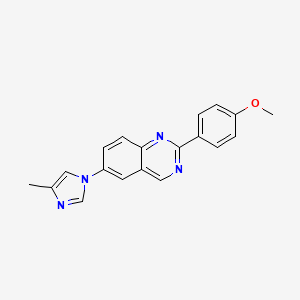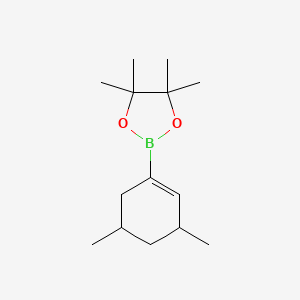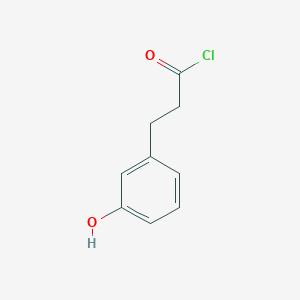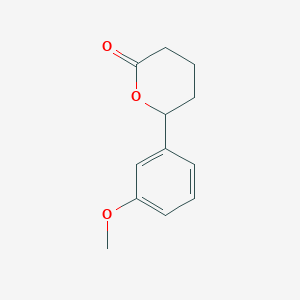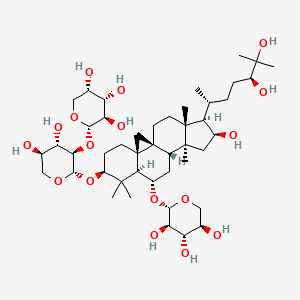
Tetramethylrhodamine Cadaverine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethylrhodamine Cadaverine is a fluorescent dye that is widely used in biological and chemical research. It is a derivative of cadaverine, a naturally occurring polyamine, and tetramethylrhodamine, a fluorescent compound. This compound is particularly useful for labeling and tracking biological molecules due to its strong fluorescence properties.
準備方法
Tetramethylrhodamine Cadaverine can be synthesized through a series of chemical reactions. The primary aliphatic amine of this compound can be reversibly coupled to aldehydes and ketones to form a Schiff base, which can then be reduced to generate a stable amine derivative by using sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNH3) . Industrial production methods often involve the use of water-soluble carbodiimides such as EDAC (E2247) to couple carboxylic acids of proteins and other water-soluble biopolymers to this molecule in aqueous solution .
化学反応の分析
Tetramethylrhodamine Cadaverine undergoes several types of chemical reactions:
Substitution Reactions: The primary aliphatic amine can be coupled to aldehydes and ketones to form a Schiff base.
Reduction Reactions: The Schiff base can be reduced to a stable amine derivative using sodium borohydride or sodium cyanoborohydride.
Coupling Reactions: Carboxylic acids of proteins and other biopolymers can be coupled to this molecule using water-soluble carbodiimides.
科学的研究の応用
Tetramethylrhodamine Cadaverine has a wide range of applications in scientific research:
Chemistry: It is used for labeling and tracking chemical reactions due to its strong fluorescence properties.
Medicine: It is used in diagnostic procedures to label and track specific molecules within cells and tissues.
Industry: It is used in the development of fluorescent probes and sensors for various industrial applications.
作用機序
The mechanism of action of Tetramethylrhodamine Cadaverine involves its ability to form stable amine derivatives through coupling and reduction reactions. The primary aliphatic amine can be reversibly coupled to aldehydes and ketones to form a Schiff base, which can then be reduced to generate a stable amine derivative . This allows it to label and track various biological molecules effectively.
類似化合物との比較
Tetramethylrhodamine Cadaverine is unique due to its strong fluorescence properties and its ability to form stable amine derivatives. Similar compounds include:
Tetramethylrhodamine: A fluorescent dye used for labeling and tracking molecules.
Cadaverine: A naturally occurring polyamine with various biological activities.
Fluorescein: Another fluorescent dye used for similar applications but with different fluorescence properties.
This compound stands out due to its combination of strong fluorescence and ability to form stable derivatives, making it highly useful in various scientific research applications.
特性
分子式 |
C31H38N4O4 |
|---|---|
分子量 |
530.7 g/mol |
IUPAC名 |
N-(5-aminopentyl)acetamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C7H16N2O/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-7(10)9-6-4-2-3-5-8/h5-14H,1-4H3;2-6,8H2,1H3,(H,9,10) |
InChIキー |
WPJCHVPEEQEKQC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCCCCN.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


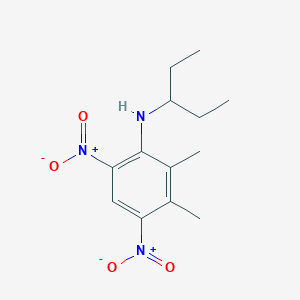
![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(piperidin-4-ylamino)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13855508.png)
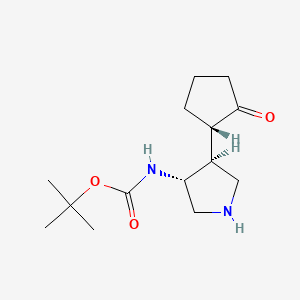
![4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine Hydrochloride](/img/structure/B13855523.png)

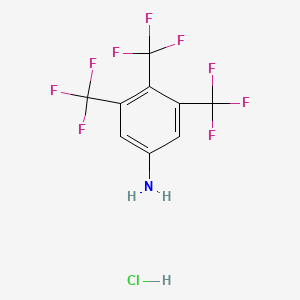
![methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;N-methylmethanamine](/img/structure/B13855556.png)
